N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Overview
Description
N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a molecular formula of C26H30N2O4S2 and an average mass of 498.657 Da This compound is characterized by its unique structure, which includes benzylsulfanyl, ethoxyphenyl, and methylphenyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl.
Ethylation and Sulfonylation: The benzylsulfanyl intermediate is then reacted with ethyl bromide and sulfonyl chloride to introduce the ethoxyphenyl and sulfonyl groups.
Coupling with Glycinamide: The final step involves coupling the intermediate with glycinamide under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can be compared with other similar compounds, such as:
- **N-[2-(benzylsulfanyl)ethyl]-N~2~-(4-fluorobenzene-1-sulfonyl)-N~2~-(4-methylphenyl)glycinamide
- **N-[2-(benzylsulfanyl)ethyl]-N~2~-(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S2/c1-3-32-24-13-15-25(16-14-24)34(30,31)28(23-11-9-21(2)10-12-23)19-26(29)27-17-18-33-20-22-7-5-4-6-8-22/h4-16H,3,17-20H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJQHTINQTXLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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